molecular formula C20H19N3O4S B2642698 (2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 864974-94-7

(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2642698
CAS No.: 864974-94-7
M. Wt: 397.45
InChI Key: LVIZLXMPMXLIKT-QCOBJIBASA-N
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Description

(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyethylamine, 6-methylbenzo[d]thiazole, and 3-nitrobenzaldehyde. The key steps may involve:

    Formation of the benzo[d]thiazole core: This can be achieved through a cyclization reaction involving 2-methoxyethylamine and a suitable precursor.

    Aldol condensation: The benzo[d]thiazole derivative can undergo aldol condensation with 3-nitrobenzaldehyde to form the acrylamide moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties can enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of (2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylacrylamide
  • (2E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide
  • (2E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-nitrophenyl)acrylamide

Uniqueness

(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is unique due to its specific substitution pattern and the presence of both methoxyethyl and nitrophenyl groups

Properties

IUPAC Name

(E)-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14-6-8-17-18(12-14)28-20(22(17)10-11-27-2)21-19(24)9-7-15-4-3-5-16(13-15)23(25)26/h3-9,12-13H,10-11H2,1-2H3/b9-7+,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIZLXMPMXLIKT-RVPNIMQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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